(S)-5-(Chloromethyl)pyrrolidin-2-one
Overview
Description
(S)-5-(Chloromethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure It is characterized by the presence of a chloromethyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Chloromethyl)pyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidinone derivative.
Chloromethylation: The introduction of the chloromethyl group is achieved through a chloromethylation reaction. This can be done using reagents such as formaldehyde and hydrochloric acid under acidic conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of the starting pyrrolidinone derivative are chloromethylated using optimized reaction conditions.
Purification: The crude product is purified using techniques such as distillation or recrystallization.
Chiral Resolution: Industrial-scale chiral resolution methods, such as simulated moving bed chromatography, are employed to isolate the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized products.
Cyclization Reactions: The pyrrolidinone ring can undergo cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrrolidinone derivatives.
Oxidation Products: Oxidized forms of the pyrrolidinone ring.
Reduction Products: Reduced forms of the pyrrolidinone ring.
Scientific Research Applications
(S)-5-(Chloromethyl)pyrrolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(Chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidinone ring structure allows for specific binding interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
®-5-(Chloromethyl)pyrrolidin-2-one: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.
5-(Bromomethyl)pyrrolidin-2-one: A bromine-substituted analogue with different reactivity.
5-(Hydroxymethyl)pyrrolidin-2-one: A hydroxyl-substituted analogue with different chemical properties.
Uniqueness
(S)-5-(Chloromethyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(5S)-5-(chloromethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUZYLPIDORLKM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503703 | |
Record name | (5S)-5-(Chloromethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72479-04-0 | |
Record name | (5S)-5-(Chloromethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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